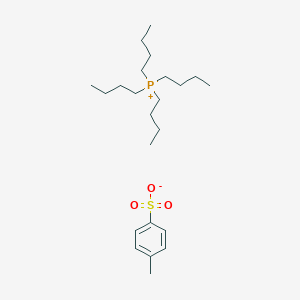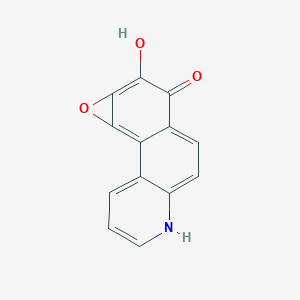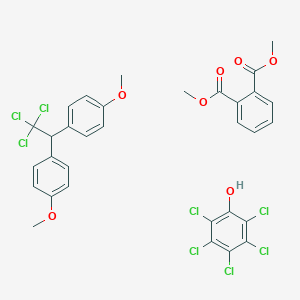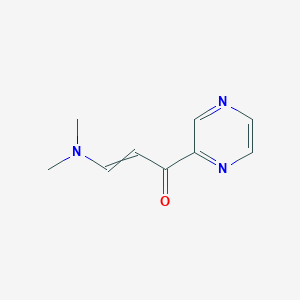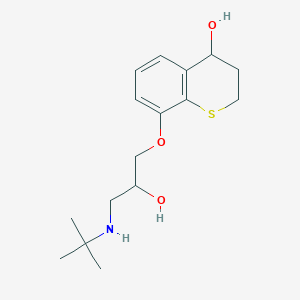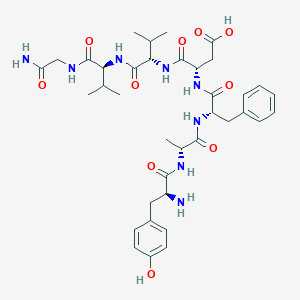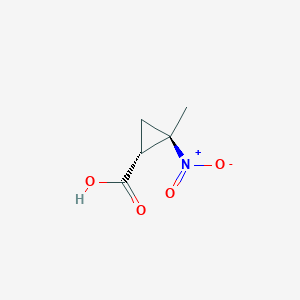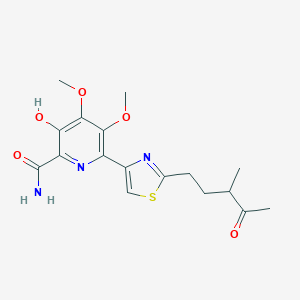
Karnamicin C4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kanamycin C4 is an aminoglycoside antibiotic that is widely used in scientific research. It is a derivative of kanamycin A, a broad-spectrum antibiotic that is effective against both gram-positive and gram-negative bacteria. Kanamycin C4 is synthesized from kanamycin A through a series of chemical reactions, and it has been shown to have a number of unique biochemical and physiological effects that make it an important tool for researchers in a variety of fields.
作用機序
Kanamycin C4 exerts its antibacterial activity by binding to the 16S rRNA component of the bacterial ribosome. This prevents the initiation of protein synthesis, which ultimately leads to bacterial cell death. Kanamycin C4 is effective against a broad range of gram-positive and gram-negative bacteria, making it a valuable tool for researchers studying bacterial infections.
生化学的および生理学的効果
In addition to its antibacterial activity, kanamycin C4 has a number of unique biochemical and physiological effects that make it an important tool for researchers. For example, kanamycin C4 has been shown to induce the expression of heat shock proteins in mammalian cells, which can protect cells from a variety of stressors. Kanamycin C4 has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of using kanamycin C4 in lab experiments is its broad spectrum of activity against bacteria. This makes it a valuable tool for researchers studying a variety of bacterial infections. However, kanamycin C4 is not effective against all types of bacteria, and it can have toxic effects on mammalian cells at high concentrations. Additionally, kanamycin C4 is not effective against viruses or other types of microorganisms, which limits its usefulness in certain types of experiments.
将来の方向性
There are a number of future directions for research on kanamycin C4. One area of interest is the development of new derivatives of kanamycin C4 with improved antibacterial activity and reduced toxicity. Another area of interest is the exploration of the potential anticancer properties of kanamycin C4 and its derivatives. Finally, there is a need for further research on the mechanisms of action of kanamycin C4 and its effects on various biological processes.
合成法
Kanamycin C4 is synthesized from kanamycin A through a series of chemical reactions. The first step in the synthesis involves the removal of the 6'-O-methyl group from kanamycin A, which is achieved through treatment with sodium hydroxide. The resulting compound is then treated with sodium nitrite and hydrochloric acid to form a nitroso derivative, which is then reduced to the corresponding amine using sodium dithionite. The final step in the synthesis involves the acetylation of the amine group using acetic anhydride and pyridine.
科学的研究の応用
Kanamycin C4 is widely used in scientific research as a tool for studying a variety of biological processes. One of the most common applications of kanamycin C4 is in the study of protein synthesis. Kanamycin C4 binds to the 16S rRNA component of the bacterial ribosome, which prevents the initiation of protein synthesis. This makes kanamycin C4 a valuable tool for studying the mechanisms of protein synthesis and the role of the ribosome in this process.
特性
CAS番号 |
122535-57-3 |
|---|---|
製品名 |
Karnamicin C4 |
分子式 |
C17H21N3O5S |
分子量 |
379.4 g/mol |
IUPAC名 |
3-hydroxy-4,5-dimethoxy-6-[2-(3-methyl-4-oxopentyl)-1,3-thiazol-4-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H21N3O5S/c1-8(9(2)21)5-6-11-19-10(7-26-11)12-15(24-3)16(25-4)14(22)13(20-12)17(18)23/h7-8,22H,5-6H2,1-4H3,(H2,18,23) |
InChIキー |
DIYRCTJMTGPGBD-UHFFFAOYSA-N |
SMILES |
CC(CCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)C(=O)C |
正規SMILES |
CC(CCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




